molecular formula C8H7F3N2O2 B1611428 Ethyl 2-amino-3,5,6-trifluoroisonicotinate CAS No. 259675-84-8

Ethyl 2-amino-3,5,6-trifluoroisonicotinate

Cat. No.: B1611428
CAS No.: 259675-84-8
M. Wt: 220.15 g/mol
InChI Key: UPKXZLOECBXQAY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,5,6-trifluoroisonicotinate is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of three fluorine atoms at the 3, 5, and 6 positions of the isonicotinic acid ring, an amino group at the 2 position, and an ethyl ester group. The molecular formula is C8H7F3N2O2, and it has a molecular weight of 220.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3,5,6-trifluoroisonicotinate typically involves the fluorination of isonicotinic acid derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the aromatic ring. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isonicotinic acid. The process includes esterification to form the ethyl ester, followed by selective fluorination and amination steps. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3,5,6-trifluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3,5,6-trifluoroisonicotinate is primarily related to its interaction with biological targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, often leading to increased binding affinity and specificity. The amino group can form hydrogen bonds with target proteins, while the ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

  • Ethyl 2-amino-3,5-difluoroisonicotinate
  • Ethyl 2-amino-3,6-difluoroisonicotinate
  • Ethyl 2-amino-3,5,6-trifluorobenzoate

Comparison: Ethyl 2-amino-3,5,6-trifluoroisonicotinate is unique due to the presence of three fluorine atoms, which significantly enhance its biological activity and stability compared to similar compounds with fewer fluorine atoms. The trifluoromethyl group is known to impart unique electronic properties, making this compound more reactive and versatile in various chemical reactions . Additionally, the specific positioning of the fluorine atoms on the aromatic ring can influence the compound’s interaction with biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-8(14)3-4(9)6(11)13-7(12)5(3)10/h2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKXZLOECBXQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573325
Record name Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259675-84-8
Record name Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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